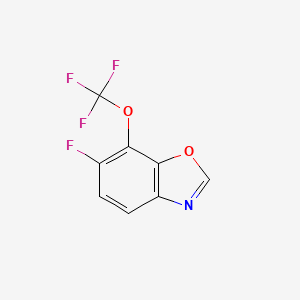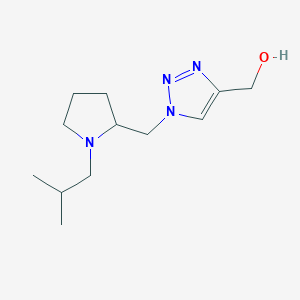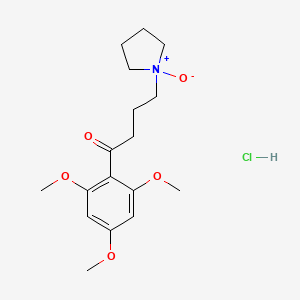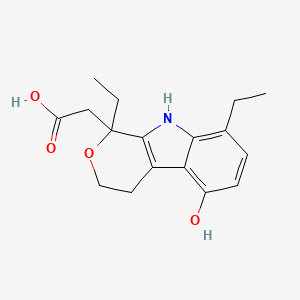![molecular formula C20H24N2 B15291234 (2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Benzhydrylquinuclidin-3-amine: is a chemical compound with the molecular formula C20H24N2 and a molecular weight of 292.42 g/mol It is a derivative of quinuclidine, a bicyclic amine, and features a benzhydryl group attached to the quinuclidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzhydrylquinuclidin-3-amine typically involves the reaction of quinuclidine derivatives with benzhydryl halides under basic conditions. One common method includes the use of quinuclidin-3-amine as a starting material, which is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cis-2-Benzhydrylquinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Benzhydrylquinuclidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of cis-2-Benzhydrylquinuclidin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-2-Benzhydrylquinuclidin-3-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Wirkmechanismus
The mechanism of action of cis-2-Benzhydrylquinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. The quinuclidine moiety may interact with active sites or binding pockets, influencing the overall biological activity of the compound . Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 2-Benzhydrylquinuclidin-3-one
- methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate
- (2S,3S)-2-(formylamino)-3-methylpentanoic acid
Comparison: cis-2-Benzhydrylquinuclidin-3-amine is unique due to its specific structural features, such as the cis configuration and the presence of both benzhydryl and quinuclidine moieties. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C20H24N2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2R,3R)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
MECDCHFRZHLREI-WOJBJXKFSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Kanonische SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)


![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)




![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

